N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
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Description
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.4g/mol. The purity is usually 95%.
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Biological Activity
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a complex organic compound that has garnered attention in pharmacological studies due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C19H21N3O2. The structure features a diazepine core fused with a naphthalene derivative and an acetamide group. This unique structure may contribute to its interaction with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be primarily attributed to its interaction with several receptor types:
1. GABA Receptors:
Research indicates that compounds similar to this compound may act as positive allosteric modulators of GABA_A receptors. These receptors are critical for mediating inhibitory neurotransmission in the central nervous system (CNS), which can lead to anxiolytic and sedative effects .
2. G Protein-Coupled Receptors (GPCRs):
The compound may also interact with GPCRs. These receptors play a significant role in signal transduction and are involved in various physiological processes. The modulation of GPCRs by similar compounds has been linked to effects on mood regulation and neuroprotection .
3. Enzyme Inhibition:
Some studies suggest that the compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
Study 1: Anxiolytic Effects
A study published in the British Journal of Pharmacology examined a series of quinoxaline derivatives for their anxiolytic properties. Results indicated that certain modifications to the core structure enhanced binding affinity to GABA_A receptors, leading to significant anxiolytic effects in animal models .
Study 2: Neuroprotection
Research highlighted in PubMed Central demonstrated that compounds with similar structural motifs exhibited neuroprotective properties against oxidative stress in neuronal cultures. This suggests potential therapeutic applications for neurodegenerative diseases .
Study 3: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoxaline derivatives. The results showed that these compounds exhibited significant antibacterial activity against various strains of bacteria, indicating a broader spectrum of biological activity beyond CNS effects .
Data Table: Comparative Biological Activity
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13-8-10-15(11-9-13)22-19(25)12-18-21(26)24-17-7-3-5-14-4-2-6-16(23-18)20(14)17/h2-11,18,23H,12H2,1H3,(H,22,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCFUXAIIKQGDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.